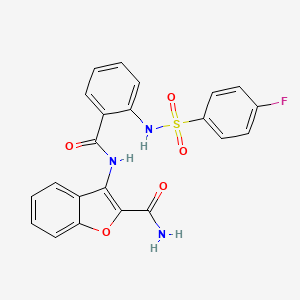

3-(2-(4-Fluorophenylsulfonamido)benzamido)benzofuran-2-carboxamide

Description

This compound features a benzofuran-2-carboxamide core substituted at position 3 with a benzamido group linked to a 4-fluorophenylsulfonamido moiety. The 4-fluorophenyl group may influence electronic and steric interactions in biological targets, though specific pharmacological data are unavailable in the provided evidence.

Properties

IUPAC Name |

3-[[2-[(4-fluorophenyl)sulfonylamino]benzoyl]amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16FN3O5S/c23-13-9-11-14(12-10-13)32(29,30)26-17-7-3-1-5-15(17)22(28)25-19-16-6-2-4-8-18(16)31-20(19)21(24)27/h1-12,26H,(H2,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRALJWUVZJGCLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16FN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(2-(4-Fluorophenylsulfonamido)benzamido)benzofuran-2-carboxamide involves multiple steps, typically starting with the preparation of the benzofuran core. One common method involves the cyclization of appropriate precursors under specific conditions to form the benzofuran ring Industrial production methods may utilize microwave-assisted synthesis to enhance yield and reduce reaction times .

Chemical Reactions Analysis

3-(2-(4-Fluorophenylsulfonamido)benzamido)benzofuran-2-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s biological activity.

Substitution: The compound can undergo substitution reactions, particularly at the benzofuran ring, to introduce different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(2-(4-Fluorophenylsulfonamido)benzamido)benzofuran-2-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

Biology: The compound’s biological activities make it a candidate for studying cellular processes and interactions.

Medicine: Due to its potential anti-tumor and antibacterial properties, it is investigated for therapeutic applications, including drug development for cancer and infectious diseases.

Mechanism of Action

The mechanism of action of 3-(2-(4-Fluorophenylsulfonamido)benzamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For instance, its antibacterial activity could be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity . The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Key Structural Differences

The following table summarizes structural distinctions between the target compound and analogs from the evidence:

| CAS No. | Core Structure | Substituents on Benzofuran Core | Molecular Formula | Molecular Weight |

|---|---|---|---|---|

| Target | Benzofuran-2-carboxamide | 2-(4-Fluorophenylsulfonamido)benzamido | (Inferred)* | ~469.5 (calc.) |

| 887882-13-5 | Benzofuran-2-carboxamide | Biphenyl acetamido; N-(3-fluorophenyl) | C29H21FN2O3 | 464.5 |

| 887877-67-0 | Benzofuran-2-carboxamide | Diphenylacetamido; N-(2-fluorophenyl) | Not provided | Not provided |

| 888461-39-0 | Benzofuran-2-carboxamide | 3-(Trifluoromethyl)benzamido; N-(benzo[d][1,3]dioxol-5-yl) | Not provided | Not provided |

*Inferred formula (target): Likely C22H17FN4O5S based on substituents.

Functional Implications

- Polarity and Solubility : The target’s sulfonamido group (polar sulfonyl) may confer higher aqueous solubility compared to analogs with acetamido (e.g., 887882-13-5) or benzamido groups .

- Electronic Effects :

- The 4-fluorophenyl group (target) provides moderate electron-withdrawing effects, possibly stabilizing interactions with aromatic residues in enzyme active sites.

- 3-Fluorophenyl (887882-13-5) and 2-fluorophenyl (887877-67-0) substituents may alter steric or electronic complementarity with targets .

- The trifluoromethyl group (888461-39-0) is strongly electron-withdrawing, which could enhance metabolic stability but risk off-target effects .

Pharmacokinetic Considerations

- Metabolic Stability : Sulfonamides (target) are generally more resistant to hydrolysis than amides (e.g., 887882-13-5). However, the benzodioxol group (888461-39-0) may introduce cytochrome P450 interactions .

- Toxicity : Fluorinated aromatic rings (common in all compounds) reduce metabolic oxidation but may accumulate in lipid-rich tissues. Sulfonamides are associated with hypersensitivity risks in some populations.

Biological Activity

3-(2-(4-Fluorophenylsulfonamido)benzamido)benzofuran-2-carboxamide, with CAS number 886904-96-7, is a complex organic compound belonging to the benzofuran class. This compound has garnered attention due to its diverse biological activities, particularly in the fields of oncology and neuroprotection. Its unique molecular structure allows it to interact with various biological targets, making it a valuable candidate for therapeutic applications.

Molecular Characteristics

- Molecular Formula : C22H16FN3O5S

- Molecular Weight : 453.4 g/mol

- Structural Features : The compound features a benzofuran core substituted with a sulfonamide group and an amide moiety, which are critical for its biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Anticancer Properties

Research indicates that benzofuran derivatives exhibit significant anticancer activity. A study highlighted the structure–activity relationship (SAR) of benzofuran derivatives, showing that specific substitutions enhance cytotoxicity against cancer cell lines such as K562 and HL60, with IC50 values as low as 0.1 μM for some derivatives .

Table 1: Cytotoxic Activity of Benzofuran Derivatives

| Compound | Cell Line | IC50 (μM) | Remarks |

|---|---|---|---|

| Compound 1 | K562 | 5 | Moderate activity |

| Compound 2 | HL60 | 0.1 | High activity |

| This compound | TBD | TBD | Further studies needed |

The presence of the sulfonamide group is crucial for enhancing the interaction with molecular targets involved in cancer proliferation pathways.

Neuroprotective Effects

Benzofuran derivatives have also been investigated for their neuroprotective properties. A study on related compounds demonstrated their ability to scavenge reactive oxygen species (ROS) and protect against excitotoxic damage in neuronal cells . The structure-activity relationship indicated that substituents at specific positions on the benzofuran ring could significantly influence neuroprotective efficacy.

Table 2: Neuroprotective Activity of Benzofuran Derivatives

| Compound | Concentration (μM) | Effectiveness |

|---|---|---|

| Compound A | 100 | Moderate protection |

| Compound B | 300 | High protection |

| This compound | TBD | TBD |

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival, leading to apoptosis in cancer cells.

- Antioxidant Activity : By scavenging free radicals, it protects neuronal cells from oxidative stress.

- Targeting Signaling Pathways : It may modulate signaling pathways such as HIF-1, which is involved in tumor growth and survival .

Case Studies and Research Findings

Several studies have focused on the biological activity of benzofuran derivatives, including those structurally related to this compound:

- Anticancer Activity Study : A recent study found that modifications at the C-2 position of benzofurans significantly enhanced their cytotoxicity against various cancer cell lines, underscoring the importance of structural optimization in drug development .

- Neuroprotection Research : Another investigation demonstrated that specific substitutions on the benzofuran scaffold could improve neuroprotective effects against excitotoxicity, suggesting potential applications in neurodegenerative diseases .

Q & A

Q. How do researchers evaluate the compound’s stability under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.